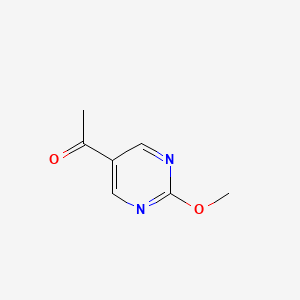

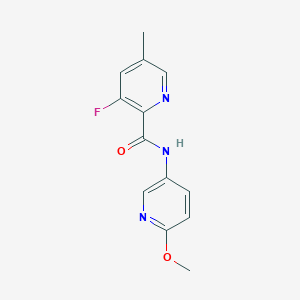

![molecular formula C15H13FN2OS2 B2508435 [2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone CAS No. 851800-30-1](/img/structure/B2508435.png)

[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone" involves various strategies. One approach includes the S-arylation method, which is highlighted for its simplicity and high conversion rates with short reaction times. This method was used to synthesize a derivative, 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one, which shares the 4-fluorophenyl component with the compound of interest . Another related synthesis involves the N-acylation of 3-amino-5-methylsulfanyl-1H-1,2,4-triazole with 2-fluorobenzoyl chloride, followed by a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Additionally, the synthesis of 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives has been reported, which involves reactions with active methylene derivatives and arylidine malonitriles .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For instance, the crystal structure of a new 2-Benzylsulfanyl-3-(4-fluoro-phenyl)-6-methyl-3H-quinazolin-4-one was determined, revealing an orthorhombic system with specific unit cell parameters and volume. The non-hydrogen atoms in this structure were refined anisotropically, and the hydrogen atoms were placed theoretically . Similarly, the crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was reported, which is a compound with a thiophene ring, a structural feature also present in the compound of interest .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse. The Fries rearrangement, a key reaction in the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, is an example of the transformations that these molecules can undergo. This rearrangement was performed under microwave irradiation without the need for a catalyst or solvent . Other reactions include the formation of Schiff's bases and their subsequent reactions to yield various heterocyclic compounds, such as thiazolo-s-triazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic analysis provides insights into the intermolecular interactions and energy frameworks, which are influenced by the different molecular conformations . The antibacterial activity of some derivatives has been assessed, indicating potential applications in pharmaceuticals . Theoretical studies, such as density functional theory (DFT) calculations, have been used to predict the behavior of these molecules during chemical reactions .

Wissenschaftliche Forschungsanwendungen

Transparent Aromatic Polyimides

Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, such as 2,2′-Bis(thiophenyl)benzidine (BTPB), have been researched for their high refractive indices and small birefringences, along with good thermomechanical stabilities. These properties suggest potential applications in materials science, particularly where optical clarity and stability are essential. The research conducted by Tapaswi et al. (2015) highlights the synthesis of such polyimides, indicating the importance of sulfur-containing aromatic structures in developing advanced polymeric materials (Tapaswi et al., 2015).

Crystal Structure and Biological Activity

The crystal structure and biological activity of sulfur-containing thiophene compounds have been extensively studied, reflecting their significance in material science and pharmaceuticals. S. Nagaraju and colleagues (2018) discussed the synthesis and structural analysis of a compound with a core thiophene structure, showcasing its broad spectrum of biological activities and utility in creating materials like thin-film transistors and solar cells (Nagaraju et al., 2018).

Antimicrobial Agents

Research on novel structures derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold has revealed potent activities against the gastric pathogen Helicobacter pylori, showcasing the therapeutic potential of sulfur-containing heterocyclic compounds in combating resistant bacterial strains. The study by Carcanague et al. (2002) underlines the effectiveness of these compounds in providing a new avenue for anti-H. pylori agents (Carcanague et al., 2002).

Fluorophores and Electronic Applications

The spectral properties of Y-shaped donor-acceptor push-pull imidazole-based fluorophores have been examined for their potential in electronic applications. Danko et al. (2012) researched imidazole ring structures end-capped with electron-donating groups, revealing their strong fluorescence and potential in optoelectronic devices (Danko et al., 2012).

Electrochemical Capacitor Applications

Research on electroactive polymers, including derivatives of 3-(4-fluorophenyl)thiophene, indicates their applicability in electrochemical capacitors. The study by Ferraris et al. (1998) explores the electrochemical deposition and performance of these polymers, highlighting their potential in achieving high energy and power densities for advanced energy storage solutions (Ferraris et al., 1998).

Eigenschaften

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2OS2/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZMGIJSSPHFPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816667 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

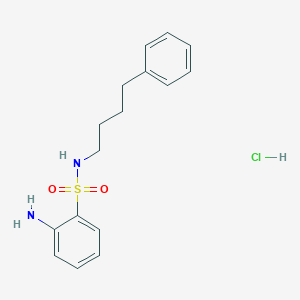

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)

![(E)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2508355.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

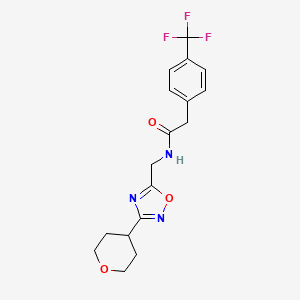

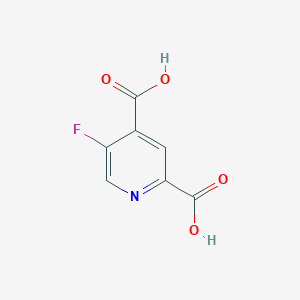

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2508371.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)